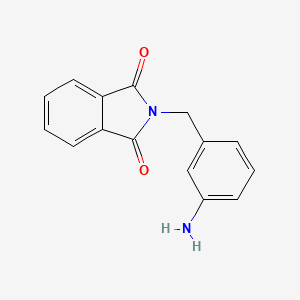

3-N-Phthaloylglyaminomethyl aniline

描述

Significance of Aryl Amines in Modern Organic Synthesis

Aryl amines, or anilines, are a fundamental class of organic compounds characterized by an amino group directly attached to an aromatic ring. nih.gov This structural feature imparts unique chemical properties that make them indispensable in modern organic synthesis. The formation of the carbon-nitrogen (C-N) bond to create the aniline (B41778) moiety is a critical transformation in the synthesis of a vast array of biologically active molecules and materials. rsc.org

The significance of aryl amines stems from several key aspects:

Versatile Building Blocks: The aniline subunit is present in a wide range of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govresearchgate.net Their ability to be readily modified makes them crucial starting materials for more complex molecular architectures.

Reactivity and Functionalization: The amino group on the aromatic ring is a versatile functional handle. It can act as a nucleophile and a base, and it activates the aromatic ring toward electrophilic substitution reactions, allowing for the introduction of other functional groups. nih.gov Furthermore, the amino group itself can undergo a variety of transformations, including acylation, alkylation, and diazotization, which opens up numerous synthetic pathways.

Participation in Coupling Reactions: In recent decades, the development of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, has revolutionized C-N bond formation. rsc.org These methods allow for the efficient synthesis of aryl amines from aryl halides, providing reliable routes to complex amine-containing structures. rsc.orgiris-biotech.de

The table below summarizes key reactions involving aryl amines, highlighting their synthetic utility.

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents | Substituted Anilines | Functionalization of the aromatic ring |

| N-Acylation | Acyl chlorides, Anhydrides | Amides | Protection of the amino group, synthesis of bioactive amides |

| N-Arylation (e.g., Buchwald-Hartwig) | Aryl halides, Palladium or Copper catalysts | Diaryl or Alkylaryl amines | Construction of complex amine scaffolds rsc.org |

| Diazotization | Nitrous acid (HNO₂) | Diazonium salts | Intermediates for Sandmeyer, Schiemann, and azo coupling reactions |

Role of Phthalimide (B116566) and Glycine (B1666218) Moieties in Chemical Scaffolds

The phthalimide and glycine-like components of 3-N-Phthaloylglyaminomethyl aniline contribute significantly to its function as a molecular scaffold.

Phthalimide Moiety: The phthalimide group is a well-known and highly valuable scaffold in medicinal chemistry and organic synthesis. rsc.orgbiosyn.com It is an imide derivative of phthalic anhydride (B1165640) and is recognized for its ability to act as a protected form of a primary amine. japsonline.com

Pharmacophore Scaffold: Phthalimide is considered a "privileged scaffold" because its core structure is found in a multitude of compounds with diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. japsonline.comrsc.orgnih.gov

Synthetic Utility: The Gabriel synthesis, a classic method for preparing primary amines, utilizes potassium phthalimide to alkylate and subsequently hydrolyze the imide to release the free amine. japsonline.com This highlights its role as a stable, masked source of ammonia (B1221849), preventing over-alkylation common with free amines. japsonline.com The hydrophobic nature of the phthalimide group can also influence a molecule's ability to cross biological membranes. nih.gov

Glycine Moiety: While "glyamine" is not a standard chemical term, the structure of the target compound contains a segment derived from glycine, the simplest amino acid. nih.gov In chemical and drug design, glycine and other amino acids are frequently used as linkers or spacers within a larger molecule. nih.govcreative-peptides.com

Flexible Linkers: Glycine residues are particularly common in flexible linkers used in the design of fusion proteins and other complex biomolecules. nih.goviris-biotech.debiosyn.com Due to its minimal side chain (a single hydrogen atom), glycine imparts significant conformational flexibility to a molecular chain. iris-biotech.deyoutube.com This flexibility can be crucial for allowing different domains of a molecule to orient themselves correctly for optimal interaction with a biological target. nih.gov

Strategic Importance of this compound as a Synthetic Intermediate

The strategic value of this compound lies in its identity as a prefabricated building block that combines the features of its three core components. It is not typically an end-product but rather a versatile intermediate for the synthesis of more elaborate molecules.

The core of the molecule, 2-aminobenzylamine, possesses two different amine groups—a primary aliphatic amine and a primary aromatic amine—which can be selectively functionalized. beilstein-journals.orgnih.gov In this compound, the more reactive benzylamine (B48309) has been functionalized with phthaloylglycine. This leaves the anilino group's primary amine available for further synthetic transformations.

The key strategic advantages of this intermediate include:

Ready-for-use Functionality: It provides a scaffold where one amine is pre-functionalized with a glycine-phthalimide unit, while the other (the aryl amine) is free for reaction. This saves multiple synthetic steps that would be required to build this structure from simpler starting materials.

Site for Further Derivatization: The free amino group on the aniline ring is a prime location for introducing additional molecular complexity. It can be acylated, alkylated, or used in coupling reactions to attach other aromatic or heterocyclic systems, enabling the construction of a library of related compounds for screening purposes. beilstein-journals.org

Latent Functionality: The phthalimide group serves as a stable protecting group for a primary amine. Under specific conditions, such as treatment with hydrazine (B178648), it can be cleaved to reveal a primary amine, providing another site for functionalization later in a synthetic sequence. japsonline.com

In essence, this compound is a strategically designed intermediate that facilitates the efficient construction of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the precise arrangement of aromatic, linker, and protected amine functionalities is required.

Structure

3D Structure

属性

IUPAC Name |

2-[(3-aminophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBVDBSEYFIUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375148 | |

| Record name | 3-N-Phthaloylglyaminomethyl aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77147-14-9 | |

| Record name | 2-[(3-Aminophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77147-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-N-Phthaloylglyaminomethyl aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N-Phthaloylglyaminomethyl aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 N Phthaloylglyaminomethyl Aniline and Analogues

Established Synthetic Routes to Phthaloylglyaminomethyl Aniline (B41778) Structures

The primary and most established method for the synthesis of N-substituted primary amines like 3-N-Phthaloylglyaminomethyl aniline is the Gabriel Synthesis. libretexts.orgmasterorganicchemistry.com This classical reaction provides a reliable route to primary amines, avoiding the overalkylation often encountered with direct alkylation of ammonia (B1221849). masterorganicchemistry.com The synthesis of the target compound, also known as 2-(3-aminobenzyl)isoindoline-1,3-dione, typically proceeds via two main steps. libretexts.orgontosight.ai

The first step involves the N-alkylation of potassium phthalimide (B116566) with a suitable 3-aminobenzyl halide. nrochemistry.com The phthalimide anion acts as a surrogate for the ammonia anion, undergoing a nucleophilic substitution reaction with the alkyl halide. libretexts.org The general reaction scheme is as follows:

Step 1: N-Alkylation of Potassium Phthalimide

Potassium phthalimide + 3-Aminobenzyl halide → 2-(3-Aminobenzyl)isoindoline-1,3-dione + Potassium halide

The second crucial step is the liberation of the primary amine from the phthalimide group. This is traditionally achieved through acidic or basic hydrolysis. libretexts.org However, a milder and often preferred method is hydrazinolysis, known as the Ing-Manske procedure. nrochemistry.com This involves reacting the N-alkylated phthalimide with hydrazine (B178648) hydrate (B1144303), which cleaves the phthaloyl group to yield the desired primary amine and a stable phthalhydrazide (B32825) precipitate. nrochemistry.comresearchgate.net

Step 2: Hydrazinolysis (Ing-Manske Procedure)

2-(3-Aminobenzyl)isoindoline-1,3-dione + Hydrazine hydrate → this compound + Phthalhydrazide

An alternative established route involves the direct condensation of phthalic anhydride (B1165640) with 3-aminobenzylamine (B1275103). This method, however, can be less specific and may lead to the formation of side products if not carefully controlled, particularly due to the presence of two amine groups with different reactivities in the starting material.

Development of Novel and Efficient Synthetic Approaches

Research into the synthesis of phthalimide derivatives continues to evolve, with a focus on developing more efficient and environmentally benign methods. One area of development is the use of alternative catalysts and reaction media for the Gabriel synthesis. For instance, the use of potassium phthalimide as a catalyst in one-pot multi-component reactions has been explored for the synthesis of various amino-benzochromenes in aqueous media, suggesting a move towards greener chemistry.

Another approach involves the modification of the starting materials. For example, the synthesis of 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives has been achieved through the cyclization of benzil, 4-nitrobenzaldehyde, and ammonium (B1175870) acetate, followed by reduction and coupling with phthalic anhydride derivatives. rasayanjournal.co.in This modular approach allows for the synthesis of a variety of analogues with diverse functionalities.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of various phthalimide amino derivatives has been reported using microwave irradiation, often leading to significantly reduced reaction times and improved yields.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

Solvent: The choice of solvent in the N-alkylation step of the Gabriel synthesis is critical. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed as they effectively solvate the potassium phthalimide and facilitate the SN2 reaction. nrochemistry.com

Base: In cases where phthalimide is used directly instead of its potassium salt, a base is required to deprotonate the phthalimide. Potassium carbonate is a commonly used base for this purpose. researchgate.net

Temperature: The reaction temperature is another important factor. While some Gabriel syntheses require elevated temperatures, the use of highly reactive alkyl halides or efficient solvent systems can often allow the reaction to proceed at or near room temperature.

Data on Reaction Condition Optimization for Benzylamine (B48309) Synthesis (Analogue)

| Parameter | Condition 1 | Condition 2 | Yield | Reference |

| Base | K₂CO₃ | None (Potassium Phthalimide used) | 72-79% | researchgate.net |

| Solvent | None (Neat) | Methanol | - | researchgate.net |

| Cleavage | Hydrazine Hydrate | Conc. HCl | 60-70% (amine) | researchgate.net |

This table presents data for the synthesis of benzylamine, a close analogue, to illustrate the impact of different reaction conditions.

Exploration of Stereoselective Synthesis (if applicable to specific derivatives)

For the parent compound, this compound, stereoselectivity is not a concern as it does not possess a chiral center. However, for certain derivatives of phthaloylglyaminomethyl aniline where a chiral center may be introduced, for instance, through substitution on the methylene (B1212753) bridge or the aniline ring, stereoselective synthesis would become a critical consideration.

In such cases, asymmetric synthesis strategies would be employed. This could involve the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials to control the stereochemical outcome of the reaction. While not directly applicable to the title compound, the principles of stereoselective synthesis are a vital aspect of modern drug discovery and materials science for creating enantiomerically pure compounds.

Considerations for Scalable Synthesis in Academic and Research Settings

The scalability of a synthetic route is a crucial factor for its practical application in academic and research environments, where larger quantities of a compound may be required for further studies. The Gabriel synthesis is generally considered a scalable reaction.

Key considerations for scaling up the synthesis of this compound include:

Reagent Cost and Availability: Phthalic anhydride and 3-aminobenzylamine or its precursors are relatively inexpensive and readily available, making the synthesis economically viable on a larger scale.

Reaction Work-up and Purification: The precipitation of phthalhydrazide during the Ing-Manske procedure provides a straightforward method for separating the product from the phthaloyl byproduct. Subsequent purification of the amine can typically be achieved through standard techniques like extraction and crystallization.

Safety: As with any chemical synthesis, a thorough safety assessment is required before scaling up. The flammability and toxicity of solvents and reagents must be considered, and appropriate safety measures implemented.

Reactivity and Mechanistic Studies of 3 N Phthaloylglyaminomethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety

The aniline core of the molecule is highly susceptible to electrophilic aromatic substitution (EAS), primarily governed by the powerful activating and ortho-, para-directing nature of the primary amino (-NH₂) group. ucalgary.calibretexts.org This group strongly enhances the nucleophilicity of the benzene (B151609) ring by donating electron density via resonance. The large N-phthaloylglyaminomethyl substituent at the 3-position is electron-withdrawing and deactivating, but the directing influence is overwhelmingly controlled by the amino group.

Electrophilic attack is therefore directed to the positions ortho (C2, C6) and para (C4) to the -NH₂ group. However, the bulky substituent at the C3 position introduces significant steric hindrance, which is expected to disfavor substitution at the adjacent C2 position. Consequently, electrophiles are predicted to react preferentially at the C4 and C6 positions.

A common challenge in reactions with anilines is their high reactivity, which can lead to polysubstitution and side reactions, particularly under harsh acidic conditions where the basic amino group is protonated. ucalgary.calibretexts.org Protonation of the -NH₂ group would convert it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺), shutting down the desired reactivity. libretexts.org Therefore, controlled conditions are essential. To avoid such issues, protecting the amino group as an amide is a standard strategy, though this is not inherent to the parent molecule . ucalgary.ca

| Reaction | Reagents | Expected Major Products | Rationale |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 4-Bromo-3-((...))aniline and 6-Bromo-3-((...))aniline; potential for di- and tri-bromination | The -NH₂ group is a strong activator, often leading to multiple substitutions. libretexts.org Steric hindrance at C2 favors C4 and C6. |

| Nitration | HNO₃/H₂SO₄ (controlled, low temp.) | 4-Nitro-3-((...))aniline and 6-Nitro-3-((...))aniline | Requires careful conditions to prevent oxidation of the ring and protonation of the amine. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-((...))benzenesulfonic acid and 2-Amino-4-((...))benzenesulfonic acid | At high temperatures, the reaction is thermodynamically controlled, often favoring the para product. The initial product might be the salt. |

Nucleophilic Reactivity of the Primary Amino Group

The primary amino group attached to the aromatic ring is a key site of nucleophilic reactivity. While its nucleophilicity is attenuated compared to aliphatic amines due to the delocalization of the nitrogen's lone pair into the benzene ring, it remains sufficiently reactive to engage with a variety of electrophiles. masterorganicchemistry.com

This nucleophilicity allows for conventional amine chemistry, such as acylation, alkylation, and the formation of Schiff bases. The reaction rate and equilibrium can be influenced by the electronic effects of the ring and its substituents. The meta-substituent in 3-N-phthaloylglyaminomethyl aniline is electronically deactivating, which might slightly decrease the basicity and nucleophilicity of the amino group compared to unsubstituted aniline, but it is not expected to inhibit its characteristic reactions.

| Reaction Type | Electrophile Example | Product Type | Significance |

|---|---|---|---|

| Acylation | Acetyl Chloride or Acetic Anhydride (B1165640) | N-(3-((...))phenyl)acetamide | Forms a stable amide; often used as a protecting group strategy to moderate reactivity in EAS. libretexts.org |

| Schiff Base Formation | Benzaldehyde | N-Benzylidene-3-((...))aniline (an imine) | A reversible reaction that is fundamental in the synthesis of various heterocyclic systems. |

| Alkylation | Methyl Iodide | N-Methyl- and N,N-Dimethyl-3-((...))aniline | Typically leads to a mixture of mono-, di-, and even quaternary ammonium salts, making it difficult to control. msu.edu |

Oxidative Transformations and Reaction Pathways

Anilines are sensitive to oxidation, and this compound is no exception. Depending on the oxidant and reaction conditions, a range of products can be formed, from complex polymeric materials like aniline black to discrete molecules such as nitroso and nitro compounds.

A mechanistically significant pathway, particularly relevant in modern synthetic chemistry, involves single-electron transfer (SET) from the amine to an oxidant or a photoexcited catalyst. This process generates a highly reactive aminium radical cation. nih.gov The formation of this intermediate is a key step in many photoredox-catalyzed reactions. nih.govnih.gov Once formed, the aminium radical cation can undergo several transformations, including deprotonation to yield a neutral, nucleophilic nitrogen-centered radical or participating in hydrogen atom transfer (HAT) processes. nih.gov For benzylamine (B48309) derivatives, oxidative pathways can lead to the formation of imines, a transformation that can be catalyzed by various metals or even organocatalysts using molecular oxygen as the terminal oxidant. acs.org

Cross-Coupling Reactions Involving the Aniline Core

The aniline framework is a versatile platform for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methods are central to modern drug discovery and materials science. youtube.comyoutube.com

The direct activation and cleavage of the C(aryl)-N bond in anilines is a formidable challenge due to its high bond dissociation energy. rsc.orgresearchgate.net Progress in this area typically relies on strategies that either enhance the leaving group ability of the amine or employ a directing group to facilitate the oxidative addition of a low-valent transition metal (e.g., Ni, Pd, Ru) into the C-N bond. rsc.org For instance, N-aryl amides can undergo C-N cleavage with nickel catalysts. rsc.org Similarly, converting the amine to a quaternary ammonium salt can render the C-N bond susceptible to cleavage. arkat-usa.org In the case of this compound, the absence of an ortho-directing group relative to the amine makes direct, catalytic C-N activation difficult without prior modification.

A more prevalent strategy for modifying the aniline core is direct C-H functionalization. nih.gov These reactions avoid the need for pre-functionalized starting materials and are highly atom-economical. The regioselectivity is typically controlled by a directing group. While the primary amine itself can act as a director, it often coordinates too strongly to the metal catalyst. A common solution is to convert the amine into an amide (e.g., a picolinamide), which then directs a catalyst like palladium or rhodium to functionalize the ortho-C-H bond. nih.govmdpi.com

For this compound, a directing group strategy would likely functionalize the C2 and C6 positions. Given the steric bulk at C3, C-H activation at C2 would be sterically hindered, favoring functionalization at the C6 position. Alternatively, catalyst systems that operate without strong chelation assistance may react at the electronically rich C4 and C6 positions. libretexts.org

| Reaction Type | Catalyst System (Example) | Coupling Partner | Expected Regioselectivity |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand / Base | Aryl Halide or Boronic Acid | C6 (with a directing group strategy) or C4/C6 (electronically driven). nih.gov |

| C-H Alkenylation | [RhCp*Cl₂]₂ / Additive | Alkene | Primarily C6, guided by an appropriate N-directing group. |

| meta-C-H Functionalization | Pd(II) / Pyridone Ligand / Transient Mediator | Aryl Iodide | Could potentially functionalize C5, meta to the directing group at N1. nih.gov |

Radical Processes and Visible Light Photocatalyzed Reactions

Visible light photoredox catalysis has emerged as a powerful method for generating radical intermediates under exceptionally mild conditions. rsc.org Amines are excellent substrates for these reactions, acting as potent electron donors when a photocatalyst is in its excited state. nih.govnih.gov

Upon single-electron oxidation by a photocatalyst such as [Ru(bpy)₃]²⁺ or an iridium complex, this compound would form the corresponding aminium radical cation. nih.gov This electrophilic radical is a key intermediate that can drive a variety of synthetic transformations. nih.gov For instance, the generation of phthalimidyl N-radicals from N-substituted phthalimide (B116566) precursors via a SET process is known to lead to C-H amination of arenes. rsc.org In the target molecule, the aniline nitrogen is the most easily oxidized site. The resulting aminium radical could engage in intramolecular cyclization if a suitable acceptor is present, or it could initiate intermolecular reactions. Furthermore, the generation of α-aminoalkyl radicals via oxidation and subsequent deprotonation is another important pathway that enables C-H functionalization at positions alpha to nitrogen atoms. rsc.org

Metal-Catalyzed Transformations and Ligand Effects in Aniline Chemistry

The reactivity of aniline derivatives, including this compound, is significantly influenced by transition-metal catalysts. researchgate.net These catalysts, particularly those based on palladium, rhodium, and copper, are instrumental in forming new carbon-nitrogen and carbon-carbon bonds, which are fundamental transformations in synthetic organic chemistry. researchgate.netnih.govnih.gov

Palladium-catalyzed amination of aryl halides, a cornerstone of modern synthetic chemistry, has been extensively developed, with biaryl phosphine (B1218219) ligands playing a crucial role in enhancing catalyst activity. nih.gov For a molecule like this compound, the aniline nitrogen can act as a nucleophile in such cross-coupling reactions. The steric and electronic properties of the phthaloylglyaminomethyl substituent would influence the rate and efficiency of these transformations. The bulky nature of this group might necessitate the use of specialized ligand systems to facilitate the reaction.

Recent advancements have enabled the use of aqueous ammonia (B1221849) in palladium-catalyzed aminations, a process where ligand development is key to overcoming challenges like catalyst stability and competing hydroxylation reactions. organic-chemistry.orgnih.govacs.orgescholarship.org The development of ligands like KPhos, a dialkyl biheteroaryl phosphine, has been shown to suppress the formation of unwanted side products. organic-chemistry.orgnih.govacs.org In the context of this compound, the choice of ligand would be critical to selectively achieve the desired amination product without promoting undesired side reactions.

The table below illustrates the effect of different ligands on the yield of a representative palladium-catalyzed amination reaction of an aryl bromide with an aniline derivative.

| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |

| DavePhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 92 |

| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 88 |

| SPhos | Pd-G3 | NaOtBu | THF | 95 |

| KPhos | [Pd(cinnamyl)Cl]₂ | KOH | Water/Toluene | 90 |

This table presents representative data for palladium-catalyzed amination reactions of aniline derivatives, illustrating the impact of ligand choice on reaction outcomes.

Rhodium(III)-catalyzed C-H activation and annulation reactions of aniline derivatives have also emerged as powerful methods for synthesizing complex heterocyclic structures like indolines. researchgate.netacs.org In these reactions, a directing group on the aniline is often employed to control the regioselectivity of the C-H activation step. The phthaloylglyaminomethyl group in this compound could potentially act as a directing group, guiding the metal catalyst to a specific ortho-position on the aniline ring.

Mechanistic Elucidation through Additive Mapping and Kinetic Studies

Understanding the intricate mechanisms of reactions involving aniline derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility. Additive mapping has emerged as a powerful high-throughput experimentation technique to rapidly identify beneficial additives and gain mechanistic insights. princeton.eduresearchgate.netnih.gov This approach involves screening a library of additives to map their effect on reaction yield, which can reveal unexpected mechanistic pathways and lead to the discovery of novel ligands or promoters. princeton.eduresearchgate.net For instance, the discovery of a phthalimide additive was found to significantly improve metallaphotoredox decarboxylative arylations, highlighting the surprising role such additives can play. princeton.eduresearchgate.netnih.gov

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders and the identification of the rate-determining step. acs.orgpsu.edursc.org In the context of this compound, kinetic analysis of its reactions, such as acylhydrazone formation, can elucidate the role of the aniline moiety as a nucleophilic catalyst. rsc.org Studies on the nitrosation of aniline derivatives have led to the development of integrated kinetic and thermodynamic models that can predict reaction rates across a wide range of conditions. acs.org

The following table summarizes kinetic data for the reaction of various substituted anilines, providing a basis for predicting the reactivity of this compound.

| Aniline Derivative | Reaction | Rate Constant (k) | Method |

| Aniline | Nitrosation | 2.5 x 10² M⁻¹s⁻¹ | Spectrophotometry |

| p-Toluidine | Acylhydrazone formation | 1.8 x 10⁻³ s⁻¹ | NMR Spectroscopy |

| p-Anisidine | Oxidative Coupling | 8.9 x 10⁻² min⁻¹ | Spectrophotometry |

| 4-Nitroaniline | Ozonation | 1.2 x 10⁵ M⁻¹s⁻¹ | Stopped-flow |

This table presents representative kinetic data for various reactions of aniline derivatives, offering insights into how substituents affect reactivity.

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are paramount for a complete mechanistic understanding. Various spectroscopic techniques, including UV-Vis, NMR, FTIR, and mass spectrometry, are employed to identify and structurally elucidate these transient species. nih.govacs.orgacs.org For example, in the oxidative polymerization of aniline, intermediate aggregates have been characterized, revealing the formation of tetrameric structures. nih.govacs.orgacs.org

Computational methods, such as Density Functional Theory (DFT), have become indispensable for modeling reaction pathways and calculating the energies of intermediates and transition states. researchgate.netacs.org DFT studies on the rhodium(III)-catalyzed annulation of aniline derivatives have revealed the stepwise mechanism involving C-H activation, insertion, deprotonation, oxidation, and reductive elimination. researchgate.netacs.org Such computational approaches could be applied to this compound to predict its behavior in similar catalytic cycles.

The characterization of intermediates often involves a combination of experimental and computational techniques, as illustrated in the table below.

| Intermediate Type | Reaction | Characterization Techniques | Key Findings |

| Tetramer Aggregates | Aniline Oxidative Polymerization | UV-Vis, GPC, MS, NMR, FTIR, XRD | Formation of crystalline aggregates of tetrameric intermediates. nih.govacs.orgacs.org |

| Rhodacycle | Rh(III)-Catalyzed C-H Amination | FAB-MS, NMR | Identification of a six-membered cationic Rh(III) complex as a key catalytic intermediate. researchgate.net |

| Arylpalladium Amido Complex | Pd-Catalyzed Amination | Kinetic Analysis, DFT | Equilibrium between amido and hydroxo complexes precedes the rate-limiting reductive elimination. organic-chemistry.orgnih.gov |

| Radical Cation | Electrochemical Oxidation | Cyclic Voltammetry | Formation of an aniline radical cation as the initial step in the oxidation mechanism. nih.gov |

This table summarizes the types of intermediates observed in various reactions of aniline derivatives and the techniques used for their characterization.

Derivatization and Functionalization Strategies of 3 N Phthaloylglyaminomethyl Aniline

Amidation and Other Amine-Related Functionalizations

The primary amino group (-NH2) on the aniline (B41778) ring of 3-N-Phthaloylglyaminomethyl aniline is a key site for nucleophilic attack, making it readily available for amidation reactions. This transformation is fundamental for creating new amide derivatives, which are prevalent in biologically active molecules. researchgate.net The reaction typically involves the acylation of the amine with various acylating agents.

Detailed Research Findings:

The amidation can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, reaction with a specific acyl chloride in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) would yield the corresponding N-substituted benzamide (B126). researchgate.net The choice of solvent and reaction conditions can be optimized to ensure high yields and purity. ekb.eg

Similarly, coupling with carboxylic acids using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) provides a versatile route to a wide range of amides. These methods are widely employed in the synthesis of complex molecules due to their mild conditions and broad substrate scope. nih.gov

A series of N-substituted benzamide derivatives can be synthesized based on this principle, potentially leading to compounds with interesting biological activities. researchgate.net The general scheme involves reacting the aniline with a substituted benzoic acid or its activated form.

Table 1: Representative Amidation Reactions

| Acylating Agent | Reagents/Conditions | Product Type |

|---|---|---|

| Substituted Acyl Chloride | Pyridine, DCM, 0 °C to rt | N-(3-(phthalimidomethyl)phenyl)amide |

| Carboxylic Acid | EDC, HOBt, DMF, rt | N-(3-(phthalimidomethyl)phenyl)amide |

Formation of Schiff Bases and Related Imine Chemistry

The primary amine of this compound can readily react with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This condensation reaction is a cornerstone of imine chemistry and proceeds via a nucleophilic addition-elimination mechanism. researchgate.net

Detailed Research Findings:

The formation of a Schiff base begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This initial step forms an unstable carbinolamine intermediate. nih.gov The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, facilitating its elimination as a water molecule to yield the stable imine (C=N) double bond. researchgate.netnih.gov The optimal pH for this reaction is generally mildly acidic (around 4-6) to ensure sufficient protonation of the carbonyl group to enhance its electrophilicity without excessively protonating the nucleophilic amine. libretexts.org

The reaction of this compound with a substituted benzaldehyde, for example, would produce a complex imine, where the C=N bond is conjugated with two aromatic systems. These Schiff bases are important intermediates for the synthesis of various heterocyclic compounds and have been investigated for a wide range of applications. wikipedia.orgnih.gov The entire process is generally reversible, and the imine can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. libretexts.orgnih.gov

Table 2: Schiff Base Formation

| Carbonyl Compound | Catalyst | Conditions | Product |

|---|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Acetic Acid (cat.) | Ethanol, Reflux | 2-(3-((benzylideneamino)benzyl)isoindoline-1,3-dione |

Introduction of Fluoroalkyl Groups onto the Aniline Core

The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, onto aromatic rings can significantly alter the physicochemical and biological properties of a molecule. For this compound, such modifications can be achieved either by building the molecule from a pre-fluorinated starting material or through direct functionalization.

Detailed Research Findings:

A common strategy to obtain a trifluoromethyl-substituted derivative is through amidation of the primary amine with a trifluoromethyl-containing acylating agent. For example, reacting this compound with 3-(trifluoromethyl)benzoyl chloride would yield 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide, where the trifluoromethyl group is part of an appended moiety. nih.gov

Alternatively, one could envision synthesizing the target compound starting from 3-(trifluoromethyl)aniline. nih.gov This would involve a multi-step synthesis where the phthaloylglyaminomethyl group is introduced onto the trifluoromethyl-substituted aniline core. Direct C-H fluoroalkylation of the aniline ring of this compound is a more advanced and challenging approach but could potentially be achieved using modern catalytic methods involving radical or transition-metal-catalyzed pathways.

Cycloaddition Reactions Involving Aniline-Derived Intermediates

The aniline moiety of this compound can be transformed into reactive intermediates capable of participating in cycloaddition reactions, providing a powerful tool for the construction of complex heterocyclic systems.

Detailed Research Findings:

One potential pathway involves the conversion of the primary amine into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO2 and HCl) at low temperatures. While often used for substitution reactions (Sandmeyer reaction), aryl diazonium salts can also act as dienophiles or dipolarophiles in certain cycloaddition reactions.

A more common approach involves the in-situ formation of an imine (as described in section 4.2), which can then participate as a component in cycloaddition reactions. For example, the imine derived from this compound could react with a suitable diene in a [4+2] cycloaddition (Diels-Alder reaction) or with a 1,3-dipole in a [3+2] cycloaddition to generate various five- or six-membered nitrogen-containing heterocycles. mdpi.com The specific outcome, including stereochemistry and regiochemistry, would depend on the nature of the reactants and the reaction conditions. mdpi.com

Selective Functionalization of the Phthalimide (B116566) Nitrogen

The phthalimide group serves as a robust protecting group for the primary amine it is attached to. The nitrogen atom within the phthalimide ring is an imide nitrogen, and its lone pair of electrons is delocalized across two carbonyl groups, rendering it significantly less nucleophilic than an amine.

Detailed Research Findings:

Direct functionalization of the phthalimide nitrogen in N-substituted phthalimides like this compound is generally not a feasible synthetic strategy under standard conditions. organic-chemistry.org The stability of the phthalimide ring is one of its key features as a protecting group. However, the phthalimide ring can undergo reactions under specific, often harsh, conditions. For example, treatment with a strong base could potentially lead to ring-opening via hydrolysis. More relevant is the process of transamidation, where a high concentration of an amine at elevated temperatures could potentially displace the existing N-substituent, though this is not a common or selective transformation. organic-chemistry.org The primary utility of the phthalimide group in this context is its stability and its role in protecting a primary amine, which can be deprotected when needed (see section 4.6).

Advanced Applications As a Chemical Building Block

Integration into Complex Organic Scaffolds

The distinct functionalities of 3-N-Phthaloylglyaminomethyl aniline (B41778) make it an ideal candidate for integration into intricate molecular frameworks, including macrocycles and other complex organic scaffolds. The primary amine of the aniline moiety provides a reactive site for nucleophilic substitution or condensation reactions, while the phthalimide (B116566) group can be deprotected to reveal another primary amine, enabling further structural elaboration.

This dual reactivity is particularly useful in the stepwise synthesis of macrocyclic compounds. For instance, the aniline amine can be reacted with a bifunctional electrophile to form an open-chain intermediate. Subsequent deprotection of the phthalimide group under specific conditions, such as hydrazinolysis, exposes a new amino group that can undergo intramolecular cyclization to form a macrocycle. This strategic approach allows for the construction of macrocycles with well-defined sizes and functionalities, which are of interest in host-guest chemistry and as synthetic ionophores. While direct examples for this specific molecule are not extensively documented in publicly available literature, the synthesis of macrocycles from linked amino acid mimetics provides a conceptual parallel. nih.gov

Table 1: Potential Macrocyclization Strategy

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Acylation of aniline amine | Dicarboxylic acid dichloride | Open-chain diamide |

| 2 | Phthalimide deprotection | Hydrazine (B178648) hydrate (B1144303) | Open-chain amino-amide |

| 3 | Intramolecular cyclization | High dilution conditions | Macrocyclic lactam |

Precursor for the Synthesis of Heterocyclic Compounds

The inherent reactivity of the aniline and phthalimide moieties in 3-N-Phthaloylglyaminomethyl aniline makes it a valuable precursor for the synthesis of various heterocyclic compounds. The primary amino group can readily participate in condensation reactions with carbonyl compounds to form Schiff bases (imines), which are versatile intermediates for the synthesis of numerous nitrogen-containing heterocycles. nih.govscirp.orgnih.govmdpi.commdpi.com

For example, condensation with β-dicarbonyl compounds can lead to the formation of benzodiazepine (B76468) or related seven-membered ring systems after subsequent intramolecular reactions. Furthermore, reaction with α-haloketones can yield quinoxaline (B1680401) or other fused heterocyclic systems. The phthalimide group can also be a precursor to other heterocyclic structures. For instance, reaction with hydrazine leads to the formation of a phthalhydrazide (B32825) derivative, which can be further modified. The synthesis of various isoindoline-1,3-dione derivatives and their subsequent reactions to form more complex heterocyclic systems, such as thiazoles, has been reported. nih.govmdpi.com Additionally, 1,3-dipolar cycloaddition reactions with isatin (B1672199) imines, derived from isatin, can lead to spiro heterocyclic systems. researchgate.net

Role in Organometallic Chemistry and Coordination Compounds

The presence of nitrogen donor atoms in both the aniline and imide functionalities of this compound and its derivatives allows for the formation of stable coordination compounds with a variety of metal ions. The primary amine of the aniline group is a strong Lewis base and can coordinate to metal centers.

More commonly, Schiff base derivatives of this compound, formed by the condensation of the amino group with aldehydes or ketones, are used as ligands for the synthesis of metal complexes. scirp.orgnih.gov These Schiff base ligands can be bidentate or polydentate, depending on the nature of the carbonyl compound used, and can form stable chelates with transition metals such as copper, nickel, cobalt, and zinc. nih.govfrontiersin.org These metal complexes have been investigated for their catalytic activity, magnetic properties, and biological applications. The coordination geometry and the properties of the resulting metal complexes can be fine-tuned by varying the metal ion and the substituents on the Schiff base ligand.

Table 2: Examples of Metal Complexes with Related Schiff Base Ligands

| Ligand Type | Metal Ion | Coordination Mode | Potential Application |

| Salicylidene-aniline derivative | Cu(II) | Bidentate (N, O) | Catalysis |

| Diimine derivative | Ni(II) | Tetradentate (N, N, N, N) | Material science |

| Hydrazone derivative | Co(II) | Tridentate (N, N, O) | Biological imaging |

Applications in Polymer Chemistry and Copolymerization

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of novel polyamides and polyimides with tailored properties. The presence of the primary amino group allows it to be incorporated into polymer chains through polycondensation reactions with dicarboxylic acids or their derivatives. researchgate.netntu.edu.twresearchgate.net

The resulting polyamides containing the pendant phthalimide group can exhibit enhanced thermal stability and modified solubility characteristics. The phthalimide group can also be chemically modified in the polymer backbone to introduce other functional groups, leading to materials with specific properties for applications such as gas separation membranes or high-performance plastics. While direct polymerization studies of this specific monomer are not widely reported, the synthesis of aromatic polyamides from various diamines and diacid chlorides is a well-established field, suggesting the potential of this compound. researchgate.netntu.edu.tw

Surface Functionalization and Immobilization in Material Science

The reactive amino group of this compound allows for its covalent attachment to the surface of various materials, such as silica (B1680970), glass, and nanoparticles. This surface functionalization is a key step in the development of advanced materials with tailored properties. For instance, silica surfaces can be modified with this molecule to introduce amino and phthalimido functionalities, which can then be used for further chemical transformations or for specific applications like chromatography or catalysis. nih.govnih.govmdpi.com

The immobilization of such organic molecules can alter the surface properties of the material, such as its hydrophobicity, reactivity, and binding affinity for other molecules. The general principle of grafting organosilanes onto silica surfaces is a well-established technique that can be applied to anchor molecules like this compound. nih.govmdpi.comresearchgate.net

Utilization in Biosensor Development

The structural features of this compound and its derivatives make them promising candidates for the development of biosensors. The aniline and phthalimide moieties can serve as recognition elements for specific analytes. For example, the amino group can be used to immobilize biomolecules, such as enzymes or antibodies, onto an electrode or a sensor surface.

Furthermore, the phthalimide ring system is known to exhibit fluorescence, and its emission properties can be modulated by the binding of specific ions or molecules. This photophysical property can be exploited to design fluorescent chemosensors. While specific biosensors based on this exact molecule are not prevalent in the literature, the use of similar functional groups in the construction of ion-selective electrodes and other sensing platforms is well-documented. nih.gov

Building Block for Advanced Analytical Reagents

This compound serves as a versatile building block for the synthesis of advanced analytical reagents, particularly fluorescent probes for the detection of metal ions. nih.govrsc.orgresearchgate.netnih.govmdpi.com The combination of the aniline and phthalimide moieties can be chemically modified to create a fluorophore-receptor system.

Upon binding to a specific metal ion, the conformation or electronic properties of the molecule can change, leading to a detectable change in its fluorescence signal (e.g., "turn-on" or "turn-off" response). For example, a Schiff base derivative of this compound could be designed to selectively bind to a target metal ion, causing a measurable change in its fluorescence emission spectrum. This allows for the sensitive and selective detection of metal ions in various samples. The design of fluorescent probes based on isoindole-imidazole scaffolds for the detection of Zn2+ provides a relevant example of this application. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the rotational barriers that govern its conformational landscape. For aniline (B41778) derivatives, a key structural feature is the geometry of the amino group and its orientation relative to the phenyl ring.

Density Functional Theory (DFT) Applications in Aniline Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with manageable computational cost. youtube.comnih.gov DFT methods are widely applied to study the molecular and electronic structures of atoms, molecules, and larger systems in both gas and solution phases. nih.gov The theory's strength lies in its use of the electron density, a fundamental and observable property, to calculate the system's energy and other properties. youtube.comnih.gov

In the context of aniline and its derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to investigate structural parameters, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For instance, DFT has been used to study the effects of various substituents on the structural and electrical properties of fluoroanilines. researchgate.net The choice of the functional and basis set is crucial for obtaining results that are in good agreement with experimental data. nih.gov For 3-N-Phthaloylglyaminomethyl aniline, DFT would be the method of choice to explore its electronic structure and predict its properties.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.trmdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, with a larger gap suggesting higher stability. mdpi.comresearchgate.net

Theoretical methods, particularly DFT, are used to calculate the energies of these orbitals and predict the electronic transitions that can occur upon absorption of light. researchgate.netscience.gov Time-dependent DFT (TD-DFT) is a powerful extension used to predict electronic absorption spectra. researchgate.netresearchgate.net For aniline derivatives, the nature and position of substituents significantly impact the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. For this compound, computational analysis would reveal how the phthaloylglyaminomethyl substituent modifies the electronic landscape of the aniline core.

Table 1: Calculated Electronic Properties of Related Aniline Derivatives

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| p-Nitroaniline | B3LYP/6-311G(d,p) | - | - | 3.8907 | |

| p-Isopropylaniline | B3LYP/6-311G(d,p) | - | - | 5.2968 | |

| p-Aminoaniline | B3LYP/6-311G(d,p) | - | - | 4.6019 |

Note: Specific HOMO and LUMO energy values were not provided in the source for all compounds.

Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Elucidation

Computational chemistry plays a vital role in predicting spectroscopic data, which is indispensable for the structural elucidation of newly synthesized compounds. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure.

DFT calculations are routinely used to predict vibrational frequencies (IR spectra). researchgate.netnih.gov While there can be a systematic overestimation of frequencies, scaling factors are often applied to achieve better agreement with experimental results. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.netnih.gov These theoretical predictions are invaluable for assigning peaks in experimental spectra to specific atoms within the molecule. For a complex molecule like this compound, theoretical spectra would be crucial in interpreting the experimental IR and NMR data and confirming its structure.

Energetic Landscapes and Dissociation Pathways of Related Aniline Species

Understanding the energetic landscape of a molecule involves mapping out the potential energy surface, which includes stable isomers, transition states, and reaction pathways. Computational methods can be used to calculate the energies of different conformations and the barriers to their interconversion.

Furthermore, these methods can elucidate dissociation pathways, revealing which chemical bonds are most likely to break under certain conditions. For instance, studies on formanilide (B94145) have used high-level methods like Gaussian-4 to calculate N–C(O) and N–CPh bond dissociation energies, providing insights into bond strengths that are not always intuitive from bond lengths alone. researchgate.net Investigating the energetic landscape of this compound would help in understanding its stability and potential decomposition routes.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction mechanism.

For example, the reaction mechanism between 4-methyl aniline and hydroxyl radicals has been studied using methods like M06-2X and CCSD(T) to compute the structures and energies of transition states. mdpi.com This allows for the determination of activation barriers and the identification of the most favorable reaction pathways. mdpi.com The rate coefficients for such reactions can be calculated using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com For this compound, computational modeling could be used to predict its reactivity in various chemical transformations by identifying the transition states and intermediates involved.

Theoretical Insights into Reactivity and Selectivity in Aniline Derivatives

Theoretical chemistry provides a conceptual framework for understanding and predicting the reactivity and selectivity of molecules. Conceptual DFT, a branch of DFT, introduces descriptors that help in interpreting chemical reactivity. nih.gov These descriptors include electronegativity, chemical hardness and softness, and the electrophilicity index, which are derived from the HOMO and LUMO energies. dergipark.org.trmdpi.com

A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, while a "hard" molecule has a large gap and is less reactive. mdpi.com The molecular electrostatic potential (MEP) surface is another useful tool that visually represents the charge distribution on a molecule, indicating the regions that are susceptible to electrophilic or nucleophilic attack. mdpi.com For aniline derivatives, the position and electronic nature of substituents dictate the reactivity and the regioselectivity of reactions like electrophilic aromatic substitution. researchgate.net Theoretical analysis of this compound would provide valuable predictions about its reactivity patterns.

Green Chemistry Principles in 3 N Phthaloylglyaminomethyl Aniline Research

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. jocpr.com Many classical synthetic methods, while effective, exhibit poor atom economy, leading to significant waste.

A conventional synthesis of 3-N-Phthaloylglyaminomethyl aniline (B41778) would likely involve a multi-step process, including the Gabriel synthesis. The Gabriel synthesis is a well-established method for preparing primary amines, but it is a prime example of a reaction with low atom economy. primescholars.comlibretexts.org In this process, potassium phthalimide (B116566) is alkylated, and the resulting N-alkylphthalimide is cleaved, typically via hydrazinolysis, to release the primary amine. thermofisher.com This cleavage step generates phthalhydrazide (B32825) as a stoichiometric byproduct, which constitutes a significant portion of the waste stream. primescholars.com

Addition and rearrangement reactions are considered highly atom-economical, often achieving 100% economy, as all reactant atoms are incorporated into the final product. In contrast, substitution and elimination reactions are inherently less economical due to the formation of byproducts.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Example | Atom Economy | Green Chemistry Perspective |

|---|---|---|---|

| Addition | Alkene + H₂ → Alkane | 100% | Highly desirable; no atoms are wasted. |

| Rearrangement | Beckmann Rearrangement | 100% | Excellent; atoms are reorganized without loss. jocpr.com |

| Substitution | Gabriel Synthesis | Low to Moderate | Undesirable; generates significant stoichiometric byproducts. primescholars.com |

| Elimination | Dehydration of Alcohol → Alkene | Low | Inherently wasteful as it produces a small molecule (e.g., H₂O) as a byproduct. |

Development of Environmentally Benign Solvent Systems and Reaction Media

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental footprint. thieme-connect.com Traditional syntheses of phthalimides often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose environmental and health concerns. thermofisher.com

Recent research has identified several greener solvent systems applicable to reactions relevant to the synthesis of 3-N-Phthaloylglyaminomethyl aniline:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. rsc.org For phthalimide synthesis, methods using water as a solvent with a nano-Cu₂O catalyst have been developed, demonstrating a green alternative to conventional organic solvents. rsc.org

Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. They have been successfully used as a medium for the palladium-catalyzed synthesis of N-substituted phthalimides. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. Reactions between phthalic anhydrides and primary amines to form phthalimides proceed efficiently in scCO₂, offering a clean synthetic route. researchgate.net

High-Temperature/High-Pressure (HTHP) H₂O/EtOH Mixtures: The condensation of o-phthalic acid and amines to form phthalimides has been achieved in HTHP-H₂O/EtOH mixtures, which act as a clean solvent system, often yielding pure crystalline products directly. rsc.org

Table 2: Green Solvent Alternatives for Phthalimide Synthesis

| Solvent System | Example Reaction | Advantages | Reference |

|---|---|---|---|

| Water | Nano-Cu₂O catalyzed synthesis of N-substituted phthalimides | Non-toxic, non-flammable, widely available | rsc.org |

| Ionic Liquid ([Bmim]BF₄) | Pd-catalyzed three-component synthesis of phthalimides | Low volatility, recyclable, enhances catalyst stability | rsc.org |

| Supercritical CO₂ | Reaction of phthalic anhydride (B1165640) and primary amines | Environmentally benign, easily removed, non-toxic | researchgate.net |

| HTHP-H₂O/EtOH | Condensation of o-phthalic acid and amines | Clean method, high purity of products, reduced waste | rsc.org |

Design of Sustainable Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and require less energy and fewer stoichiometric reagents than non-catalytic alternatives. For the synthesis of this compound, several catalytic approaches can be envisioned to replace traditional reagents.

Catalytic C-N Bond Formation: Instead of the multi-step Gabriel synthesis, direct catalytic C-N cross-coupling reactions are a more atom-economical approach. Ligand- and base-free copper(II)-catalyzed protocols have been developed for coupling arylboronic acids with anilines and aliphatic amines, offering a simpler and cleaner route. acs.org

Efficient Phthalimide Formation: The synthesis of the phthalimide moiety itself can be improved. Palladium catalysts with imidazole (B134444) ligands have shown high efficiency in the aminocarbonylation of diiodobenzenes to form phthalimides under lower pressures of CO and in shorter reaction times compared to other systems. nih.gov Nano-Cu₂O has also been employed as an effective catalyst in water. rsc.org

Catalytic N-Alkylation: For reactions involving the alkylation of amines, modern catalysts offer significant advantages. A highly active Manganese(I) pincer catalyst enables the N-alkylation of anilines and other amines with alcohols using the "borrowing hydrogen" methodology, which is highly atom-economic and proceeds under mild conditions with low catalyst loadings. organic-chemistry.org

Table 3: Examples of Sustainable Catalytic Systems

| Catalyst Type | Target Reaction | Green Advantages | Reference |

|---|---|---|---|

| Copper(II) Acetate | C-N Cross-Coupling | Ligand-free, base-free, broad substrate scope | acs.org |

| Pd-complex with Imidazole Ligand | Aminocarbonylation to Phthalimides | High efficiency, shorter reaction times, low CO pressure | nih.gov |

| Mn(I) Pincer Complex | N-alkylation of Anilines | Atom-economic, low catalyst loading, mild conditions | organic-chemistry.org |

| Nano-Cu₂O | Phthalimide Synthesis | Operates in water, reusable, efficient | rsc.org |

Strategies for Preventing Derivative Formation and Minimizing Protecting Group Use

A key principle of green chemistry is to avoid or minimize the use of auxiliary substances like protecting groups. organic-chemistry.org Protecting groups are used to ensure chemoselectivity but add steps for their introduction and removal, increasing material consumption and waste generation. wikipedia.orgresearchgate.net

The phthaloyl group in this compound is, in fact, a protecting group for a primary amine, installed via the Gabriel synthesis. weebly.com While it effectively prevents over-alkylation and other side reactions of the amine, its use is inherently inefficient from a green chemistry perspective. The ideal synthesis would be "protecting group-free." organic-chemistry.org

Strategies to minimize or eliminate protecting groups include:

Direct Amination: Developing highly selective catalysts that can facilitate the direct reaction of a substrate with an ammonia (B1221849) source to form the primary amine without the need for protection.

Reductive Amination: This is a powerful one-pot method for forming amines from aldehydes or ketones. libretexts.org A potential route could involve the reductive amination of 3-aminobenzaldehyde, which would form the aminomethyl group directly, though selectivity between the two amine groups on the resulting product could be a challenge.

Table 4: Analysis of the Phthaloyl Group in Synthesis

| Aspect | Traditional View (Advantage) | Green Chemistry Perspective (Disadvantage) |

|---|---|---|

| Selectivity | Reliably produces primary amines without over-alkylation. | Achieves selectivity at the cost of process efficiency. |

| Process Steps | A well-understood, two-step sequence (alkylation, deprotection). | Adds two steps (protection/deprotection) to the overall synthesis, increasing complexity and cost. organic-chemistry.org |

| Atom Economy | Not a primary consideration in classical synthesis. | Poor atom economy due to the generation of a large phthalhydrazide byproduct. primescholars.com |

| Waste | Byproducts are an accepted part of the process. | Generates significant chemical waste that requires disposal. |

The ultimate goal is to design synthetic pathways that possess inherent selectivity, thereby obviating the need for the "protect-react-deprotect" cycle.

Exploration of Biocatalytic and Organocatalytic Approaches

In recent years, biocatalysis and organocatalysis have emerged as powerful tools in green chemistry, offering mild, selective, and environmentally friendly alternatives to traditional metal-based catalysis.

Organocatalysis: These are small organic molecules that can catalyze reactions, avoiding the use of potentially toxic and expensive heavy metals. nih.gov For reactions involving aniline derivatives, chiral phosphoric acids have proven to be effective organocatalysts. They have been used to catalyze asymmetric aminoalkylation and indolization reactions with high yields and enantioselectivities. thieme-connect.comacs.org The use of such catalysts could pave the way for metal-free synthetic routes to chiral derivatives of this compound. Organocatalysts are often robust, insensitive to air and moisture, and cost-effective. nih.gov

Biocatalysis: The use of enzymes to perform chemical transformations offers unparalleled selectivity under mild, aqueous conditions. While specific biocatalytic routes to this compound are not yet established, the potential exists. For instance, engineered enzymes like transaminases could potentially be used for the selective amination of a suitable aldehyde precursor, representing a frontier in green synthesis for this class of compounds.

The development of these catalytic systems represents a significant step towards more sustainable and efficient methods for producing complex amine-containing molecules.

Future Research Directions and Emerging Trends

Expanding the Synthetic Scope and Substrate Diversity of Reactions

Future research is anticipated to focus on broadening the range of chemical transformations possible with 3-N-Phthaloylglyaminomethyl aniline (B41778). The primary amino group offers a key site for a variety of reactions. Traditional methods for forming primary amines, such as the Gabriel synthesis which utilizes potassium phthalimide (B116566), provide a foundational approach. unacademy.comyoutube.com However, modern synthetic chemistry seeks to move beyond these classic methods to enhance efficiency and substrate compatibility.

The development of new synthetic routes will likely involve exploring the reactivity of the aniline moiety in various coupling reactions. For instance, the amino group can be diazotized and subsequently used in Sandmeyer-type reactions to introduce a wide array of functional groups. Furthermore, the aniline ring itself is susceptible to electrophilic aromatic substitution, although the strong activating nature of the amino group can sometimes lead to challenges in controlling regioselectivity and preventing polysubstitution. semanticscholar.org Future work will likely target the development of methodologies that allow for precise functionalization of the aromatic ring.

A significant area of development will be the diversification of substrates that can be coupled with 3-N-Phthaloylglyaminomethyl aniline. This includes expanding the range of electrophiles for N-alkylation and N-arylation reactions, as well as developing new multicomponent reactions where this compound can serve as a key building block. organic-chemistry.orgbeilstein-journals.org The aim is to create a toolbox of reactions that allow for the facile synthesis of a diverse library of derivatives from this starting material.

Development of Novel Catalytic Systems for Challenging Transformations

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. While traditional methods for phthalimide synthesis often rely on high temperatures, newer approaches are exploring the use of catalysts to achieve milder and more efficient transformations. organic-chemistry.orgrsc.orgnih.gov

Table 1: Emerging Catalytic Systems for Phthalimide Synthesis and Functionalization

| Catalyst Type | Reaction | Advantages |

| Organocatalysts (e.g., L-proline) | Benzannulation reactions | Metal-free, mild conditions, high functional group tolerance. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Atroposelective synthesis of N-aryl phthalimides | Mild conditions, high enantioselectivity. nih.govresearchgate.net |

| Transition Metals (e.g., Pd, Cu, Ni) | Carbonylative cyclization, cross-coupling reactions | High efficiency, broad substrate scope. nih.govnih.govbohrium.com |

| Heterogeneous Catalysts | Various transformations | Recyclability, ease of separation. |

Future research will likely focus on several key areas:

Metal-Free Catalysis: There is a growing interest in developing metal-free catalytic systems to avoid potential metal contamination in the final products, which is particularly important in pharmaceutical applications. rsc.orgnih.govbohrium.com Organocatalysts and photoredox catalysis are promising avenues. organic-chemistry.orgnih.gov

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of this compound will be a significant area of research, enabling the synthesis of chiral derivatives with potential applications in medicinal chemistry. nih.gov

The phthalimide moiety itself has been shown to act as a ligand in some catalytic systems, influencing the outcome of reactions. nih.gov Further investigation into this dual role of the phthalimide group could lead to the discovery of novel and highly selective transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound with flow chemistry and automated synthesis platforms represents a significant trend towards more efficient and reproducible chemical manufacturing. durham.ac.ukresearchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless integration of multiple reaction and purification steps. researchgate.netnih.gov

For the synthesis and functionalization of phthalimide derivatives, flow chemistry can enable:

Rapid Reaction Optimization: The ability to quickly vary reaction parameters such as temperature, pressure, and residence time allows for the rapid identification of optimal reaction conditions. nih.gov

Safe Handling of Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation. nih.gov

Scalability: Scaling up production in a flow system is often more straightforward than in batch reactors. nih.gov

Automated synthesis platforms, which combine robotics with chemical reactors, can be used to prepare libraries of derivatives of this compound for high-throughput screening in drug discovery and materials science. durham.ac.uk The development of robust and versatile synthetic methods that are amenable to automation will be a key focus of future research.

Advanced Spectroscopic and Analytical Characterization for Deeper Mechanistic Probing

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of new and improved synthetic methods. Advanced spectroscopic and analytical techniques will play a pivotal role in these mechanistic investigations.

Table 2: Spectroscopic and Analytical Techniques for Characterization and Mechanistic Studies

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure, identification of intermediates, kinetic studies. semanticscholar.orgmdpi.commdpi.com |

| Mass Spectrometry (MS) | Determination of molecular weight, fragmentation analysis for structural confirmation. nih.govacgpubs.org |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. semanticscholar.orgnih.gov |

| X-ray Crystallography | Determination of the three-dimensional structure of crystalline derivatives and intermediates. researchgate.net |

| Computational Chemistry (e.g., DFT) | Modeling of reaction pathways, prediction of spectroscopic properties, understanding electronic structure. semanticscholar.orgacgpubs.org |

In situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide real-time information about the formation of intermediates and byproducts, offering valuable insights into the reaction pathway. researchgate.net Combining experimental data with computational modeling will allow for a comprehensive understanding of the factors that control reactivity and selectivity. For instance, understanding the Gabriel phthalimide synthesis mechanism provides a basis for developing new deprotection methods that are gentle and compatible with a wider range of functional groups. unacademy.com

Design and Synthesis of New Functional Materials

The unique combination of the aniline and phthalimide moieties in this compound makes it an attractive building block for the design and synthesis of new functional materials. rsc.org The phthalimide core is a known pharmacophore and is present in a number of biologically active compounds. nih.govjapsonline.combiomedgrid.comnih.govnih.gov The amino group on the aniline ring provides a convenient handle for incorporating this scaffold into larger molecular architectures.

Emerging applications in materials science include:

Pharmaceuticals: The compound can serve as a starting point for the synthesis of novel drug candidates. The phthalimide scaffold is found in drugs with a wide range of activities, including anti-inflammatory, anticancer, and immunomodulatory effects. nih.govbiomedgrid.comnih.govnih.govnih.govresearchgate.netgoogle.com

Polymers: The primary amino group allows for the polymerization of this compound to form novel polyamides or polyimides. These materials could possess interesting thermal, mechanical, and electronic properties. researchgate.net

Organic Electronics: Phthalimide derivatives have been investigated for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials, due to the presence of delocalized π-electrons. acgpubs.orgresearchgate.net

Future research will focus on the rational design of new materials based on this compound, with properties tailored for specific applications. This will involve the synthesis of a variety of derivatives and the systematic investigation of their structure-property relationships.

常见问题

Q. What are the recommended synthetic routes for 3-N-Phthaloylglyaminomethyl aniline, and how can reaction conditions be optimized?

Methodological Answer: